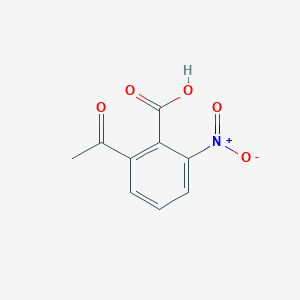

2-Acetyl-6-nitrobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-acetyl-6-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO5/c1-5(11)6-3-2-4-7(10(14)15)8(6)9(12)13/h2-4H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWPOICRZRFJFMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50466511 | |

| Record name | 2-Acetyl-6-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50466511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13619-70-0 | |

| Record name | 2-Acetyl-6-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50466511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-acetyl-6-nitro-benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Acetyl-6-nitrobenzoic Acid

Introduction

2-Acetyl-6-nitrobenzoic acid is a highly functionalized aromatic compound with potential applications as a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Its unique substitution pattern, featuring a carboxylic acid, a nitro group, and an acetyl group in a specific ortho- and meta-relationship, makes it a valuable building block for accessing complex molecular architectures. This guide provides a comprehensive overview of a plausible and scientifically sound synthetic pathway for this compound, designed for researchers, scientists, and professionals in drug development. The proposed route is grounded in established organic chemistry principles and supported by relevant literature.

Retrosynthetic Analysis and Strategic Approach

A retrosynthetic analysis of the target molecule, this compound, suggests a strategy that sequentially introduces the required functional groups onto a readily available starting material. The carboxylic acid can be derived from the hydrolysis of a nitrile group, which in turn can be introduced via a Sandmeyer reaction on an amino-substituted precursor or through a palladium-catalyzed cyanation of an aryl bromide. The nitro and acetyl groups can be introduced through electrophilic aromatic substitution and functional group manipulation.

Based on this analysis, a multi-step synthetic pathway commencing from the commercially available 2-aminoacetophenone is proposed. This approach offers a logical sequence of reactions with predictable outcomes and relies on well-documented chemical transformations.

Overall Synthetic Pathway

The proposed synthesis of this compound from 2-aminoacetophenone is a six-step process involving protection, nitration, deprotection, Sandmeyer reaction, cyanation, and hydrolysis.

Caption: Proposed synthetic pathway for this compound.

Detailed Elucidation of the Synthetic Steps

Step 1: Protection of the Amino Group

The initial step involves the protection of the highly activating and reactive amino group of 2-aminoacetophenone as an acetamide. This is crucial to prevent unwanted side reactions during the subsequent nitration step and to modulate the directing effect of the substituent. Acetylation is a standard protection strategy that can be readily reversed under acidic or basic conditions.

Causality: The acetylamino group is still a strong ortho, para-director, but it is less activating than the amino group, which allows for more controlled nitration.

Step 2: Regioselective Nitration

The nitration of N-(2-acetylphenyl)acetamide is the most critical step in determining the final substitution pattern. The acetylamino group is a potent ortho, para-director, while the acetyl group is a meta-director. The desired 6-nitro product is formed by nitration at the position that is para to the strongly directing acetylamino group and meta to the acetyl group. While other isomers may form, the para-directing effect of the acetylamino group is expected to be dominant.[1]

Causality: The regioselectivity is governed by the electronic effects of the existing substituents on the aromatic ring, which stabilize the intermediate carbocation (arenium ion) formed during electrophilic aromatic substitution.[2][3]

Step 3: Deprotection of the Acetamido Group

Following nitration, the protecting acetyl group is removed by acid-catalyzed hydrolysis to regenerate the amino group, yielding 2-amino-6-nitroacetophenone. This sets the stage for the subsequent Sandmeyer reaction.

Step 4: The Sandmeyer Reaction: Conversion of the Amino Group to a Bromo Group

The Sandmeyer reaction provides a reliable method for the conversion of an aromatic amino group into a variety of other functional groups, including halogens and cyano groups.[4][5] In this step, the 2-amino-6-nitroacetophenone is diazotized with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This intermediate is then treated with a copper(I) bromide catalyst to yield 2-bromo-6-nitroacetophenone.[6][7]

Causality: The diazonium group is an excellent leaving group (as nitrogen gas), facilitating the substitution reaction. The copper(I) catalyst is essential for the radical-nucleophilic aromatic substitution mechanism of the Sandmeyer reaction.[4]

Step 5: Palladium-Catalyzed Cyanation

The introduction of the cyano group is achieved through a palladium-catalyzed cross-coupling reaction. This modern and efficient method allows for the conversion of aryl bromides to aryl nitriles using a cyanide source, such as zinc cyanide, which is less toxic than other cyanide reagents.[8][9] This reaction transforms 2-bromo-6-nitroacetophenone into 2-acetyl-6-nitrobenzonitrile.

Causality: The palladium catalyst facilitates a catalytic cycle of oxidative addition, cyanide coordination, and reductive elimination to form the carbon-carbon bond between the aromatic ring and the cyano group.

Step 6: Hydrolysis of the Nitrile to a Carboxylic Acid

The final step in the synthesis is the hydrolysis of the nitrile group of 2-acetyl-6-nitrobenzonitrile to the corresponding carboxylic acid. This transformation can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is proposed here to directly yield the final product, this compound.[10][11]

Causality: The nitrile carbon is electrophilic and susceptible to nucleophilic attack by water. Under acidic conditions, the nitrogen atom is protonated, further increasing the electrophilicity of the nitrile carbon and facilitating the hydrolysis.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key transformations in the synthesis of this compound.

Protocol 1: Synthesis of N-(2-acetylphenyl)acetamide (Protection)

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminoacetophenone (1.0 eq) in pyridine (5-10 volumes).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Pour the reaction mixture into ice-cold water and stir until a precipitate forms.

-

Collect the solid by vacuum filtration, wash with cold water, and dry to obtain N-(2-acetylphenyl)acetamide.

Protocol 2: Synthesis of N-(2-acetyl-6-nitrophenyl)acetamide (Nitration)

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (5 volumes).

-

Cool the sulfuric acid to 0-5 °C in an ice-salt bath.

-

Slowly add N-(2-acetylphenyl)acetamide (1.0 eq) in portions, ensuring the temperature remains below 10 °C.

-

Prepare a nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2 volumes) and cool it to 0 °C.

-

Add the cold nitrating mixture dropwise to the stirred solution of the acetanilide, maintaining the reaction temperature between 0-5 °C.

-

After the addition, stir the mixture at 0-5 °C for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry.

-

Purify the crude product by recrystallization to isolate N-(2-acetyl-6-nitrophenyl)acetamide.

Protocol 3: Synthesis of 2-Bromo-6-nitroacetophenone (Sandmeyer Reaction)

-

In a beaker, dissolve 2-amino-6-nitroacetophenone (1.0 eq) in a mixture of hydrobromic acid (48%, 4 volumes) and water (2 volumes).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (1.1 eq) in a minimal amount of water, keeping the temperature below 5 °C.

-

In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid (48%, 2 volumes).

-

Slowly add the cold diazonium salt solution to the stirred copper(I) bromide solution.

-

Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour, or until the evolution of nitrogen gas ceases.

-

Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 2-bromo-6-nitroacetophenone.

Protocol 4: Synthesis of this compound (Hydrolysis)

-

In a round-bottom flask, combine 2-acetyl-6-nitrobenzonitrile (1.0 eq) with a mixture of concentrated sulfuric acid (3 volumes) and water (3 volumes).

-

Heat the mixture under reflux for 6-8 hours.

-

Cool the reaction mixture to room temperature and pour it onto crushed ice.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water and recrystallize from a suitable solvent (e.g., aqueous ethanol) to obtain pure this compound.

Data Summary

| Step | Reaction | Key Reagents | Typical Conditions | Expected Yield |

| 1 | Protection | Acetic anhydride, Pyridine | 0 °C to RT, 4-6 h | >90% |

| 2 | Nitration | HNO₃, H₂SO₄ | 0-5 °C, 2-3 h | 50-60% (desired isomer) |

| 3 | Deprotection | HCl, H₂O | Reflux | >90% |

| 4 | Sandmeyer | NaNO₂, HBr, CuBr | 0-5 °C then 50-60 °C | 70-80% |

| 5 | Cyanation | Pd catalyst, Zn(CN)₂ | Elevated temperature | 70-90% |

| 6 | Hydrolysis | H₂SO₄, H₂O | Reflux, 6-8 h | >85% |

Conclusion

The synthesis of this compound, while not a trivial undertaking, can be logically approached through a well-designed, multi-step sequence starting from 2-aminoacetophenone. The key challenges lie in the regioselective nitration and the subsequent functional group interconversions. The proposed pathway leverages robust and well-understood reactions in organic chemistry, providing a solid foundation for the successful laboratory-scale synthesis of this valuable chemical intermediate. Careful optimization of each step, particularly the nitration and purification of intermediates, will be critical to achieving a high overall yield and purity of the final product.

References

- Sousa, Â. F., Telo, J. P., & Santos, P. P. (n.d.). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. Técnico Lisboa, Universidade de Lisboa.

- Guidechem. (n.d.). How to synthesize 2-Bromo-4'-Benzyloxy-3'-Nitrocetophenone.

- Quora. (2019, March 6).

- The Sandmeyer Reaction: Substitution for an NH2 on an Arom

- ResearchGate. (n.d.).

- Wikipedia. (n.d.). Sandmeyer reaction.

- Santa Cruz Biotechnology. (n.d.). 2-Bromo-3′-nitroacetophenone, CAS 2227-64-7.

- Google Patents. (n.d.).

- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.

- ChemistryViews. (2023, May 28). Multi-Enzyme Biosynthesis for the Production of 3-Amino-2-Hydroxy Acetophenone.

- Google Patents. (n.d.). US9150497B2 - Continuous two step flow synthesis of M-amino acetophenone.

- IS MUNI. (n.d.). Synthesis of 3-nitroacetophenone.

- Google Patents. (n.d.). EP2766338A1 - Continuous two step flow synthesis of m-amino acetophenone.

- Wikipedia. (n.d.).

- YouTube. (2018, April 19). 37.01 Sandmeyer Reactions.

- Scirp.org. (n.d.).

- Chemistry LibreTexts. (2023, January 22).

- Google Patents. (n.d.). CN106542996A - A kind of synthetic method of 2 hydroxyl, 3 nitro-acetophenone.

- PrepChem.com. (n.d.). Synthesis of α-bromo-3-nitroacetophenone.

- Google Patents. (n.d.).

- Sigma-Aldrich. (n.d.). 2-Bromo-3 -nitroacetophenone 97 2227-64-7.

- Google Patents. (n.d.).

- Organic Chemistry Portal. (n.d.).

- SciELO. (n.d.).

- Unipr. (n.d.).

- Thieme. (n.d.).

- Organic Syntheses. (n.d.). o-NITROACETOPHENONE.

- Google Patents. (n.d.). Green synthesis method of 2-hydroxy-3-nitroacetophenone.

- Zeitschrift für Naturforschung. (n.d.).

- Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles.

- Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.

- Chemistry LibreTexts. (2023, January 4). 15.

- YouTube. (2023, January 15).

- Benchchem. (n.d.). Identifying side products in the synthesis of 2-acetyl-6-methoxynaphthalene.

- Org-Reaction.com. (n.d.). Nitrile to Acid - Common Conditions.

- Google Patents. (n.d.). US3542822A - Hydrolysis of nitriles to carboxylic acids.

Sources

- 1. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. youtube.com [youtube.com]

- 8. Cyanation - Wikipedia [en.wikipedia.org]

- 9. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

physicochemical properties of 2-Acetyl-6-nitrobenzoic acid

An In-depth Technical Guide to the Physicochemical Properties of 2-Acetyl-6-nitrobenzoic Acid

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the core (CAS No. 13619-70-0). Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet. It offers a substantive examination of the properties most critical to pharmaceutical development, including lipophilicity (LogP/LogD), acidity (pKa), spectroscopic signatures, and thermal stability. Where direct experimental data is not publicly available, this guide provides expert predictions based on established principles and data from structurally analogous compounds. Furthermore, it includes detailed, field-proven experimental protocols for determining these key parameters, empowering research teams to generate validated data in-house.

Introduction

This compound is a substituted aromatic carboxylic acid featuring both an acetyl group and a nitro group positioned ortho to the carboxyl function. This unique substitution pattern makes it a potentially valuable and versatile building block in organic synthesis. While not as extensively characterized in public literature as its simpler analogues, its structural motifs are prevalent in medicinal chemistry. Nitroaromatic compounds are key intermediates and pharmacophores in a range of therapeutics, from antibacterial agents to anticancer drugs. Understanding the fundamental physicochemical properties of novel intermediates like this compound is therefore a non-negotiable prerequisite for its successful incorporation into drug discovery and development pipelines.

Chemical Identity and Structure

The molecular structure of this compound dictates its chemical behavior and physical properties. The presence of three distinct functional groups—a carboxylic acid, a ketone, and a nitro group—on a benzene ring creates a complex interplay of electronic and steric effects.

Caption: Molecular Structure of this compound.

Significance in Pharmaceutical Research

The physicochemical properties of a molecule are the primary determinants of its pharmacokinetic profile (ADME: Absorption, Distribution, Metabolism, and Excretion).

-

Acidity (pKa) governs the ionization state at physiological pH, which profoundly impacts solubility, membrane transport, and interaction with biological targets.

-

Lipophilicity (LogP) is a critical measure of how a drug distributes between aqueous and lipid environments, influencing its ability to cross cell membranes.[1]

-

Solubility is fundamental for drug formulation and achieving therapeutic concentrations in the body.

-

Molecular Weight is a key component of drug-likeness rules, such as Lipinski's Rule of 5.[1]

This guide will systematically explore these properties, providing both a theoretical framework and practical methodologies for their assessment.

Core Physicochemical Properties

The following table summarizes the known and predicted . It is crucial to note that while some properties are confirmed, others are estimated based on computational models and analogous structures due to a lack of published experimental data.

| Property | Value | Source / Method |

| CAS Number | 13619-70-0 | [2][3][4] |

| Molecular Formula | C₉H₇NO₅ | [2] |

| Molecular Weight | 209.16 g/mol | [2] |

| Appearance | Expected to be a solid, likely a pale yellow or off-white powder. | Inferred from analogues |

| Melting Point | Data not publicly available. Expected to be >150 °C. | Inferred from analogues[5][6] |

| pKa (Predicted) | ~1.5 - 2.0 | Predicted |

| LogP (Predicted) | ~0.5 - 1.0 | Predicted |

Lipophilicity and Ionization: Cornerstones of Bioavailability

Partition and Distribution Coefficients (LogP & LogD)

The n-octanol/water partition coefficient (LogP) is the industry standard for measuring the lipophilicity of a neutral compound. For ionizable molecules like this compound, the distribution coefficient (LogD) is more relevant as it accounts for the pH-dependent equilibrium between the ionized and neutral forms.

Expertise & Causality: The LogP value is critical for predicting a drug's ability to permeate lipid-rich barriers like the gut wall or the blood-brain barrier.

-

A low LogP (<1) suggests high aqueous solubility but potentially poor membrane permeability.

-

A high LogP (>3) suggests good permeability but may lead to poor aqueous solubility, rapid metabolism, or sequestration in fatty tissues.

-

For most oral drugs, a balanced LogP value is desirable.[1]

For this compound, the presence of a highly polar nitro group and a carboxylic acid function suggests a relatively low LogP value. The structurally related 2-acetylbenzoic acid has a computed XLogP3 of 0.8.[7] The addition of the electron-withdrawing and polar nitro group is expected to further decrease lipophilicity, leading to a predicted LogP in the range of 0.5 to 1.0. This would classify it as a predominantly hydrophilic compound.

Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid. It is the pH at which the compound exists as a 50:50 mixture of its protonated (neutral acid) and deprotonated (anionic carboxylate) forms.

Expertise & Causality: The pKa is arguably one of the most important parameters in drug development. The ionization state of a drug affects its solubility, absorption, distribution, and ability to bind to its target.

-

Strong Electron-Withdrawing Effects: this compound possesses two powerful electron-withdrawing groups (nitro and acetyl) ortho to the carboxylic acid. This geometry significantly stabilizes the conjugate base (carboxylate anion) through inductive and resonance effects, thereby increasing the acidity of the carboxylic proton.

-

Prediction based on Analogues: The pKa of benzoic acid is 4.2. The addition of a single nitro group at the ortho position (2-nitrobenzoic acid) dramatically increases acidity, lowering the pKa to 2.16.[6] The additional ortho-acetyl group in this compound is expected to lower the pKa even further, likely into the 1.5-2.0 range. This would make it a relatively strong organic acid, meaning it will be almost completely ionized to its anionic form at physiological pH (7.4). This has profound implications: high aqueous solubility but potentially very low passive diffusion across cell membranes.

Caption: Relationship between core physicochemical properties and ADME outcomes.

Spectroscopic and Structural Characterization

Spectroscopic analysis is essential for confirming the identity, structure, and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be highly informative.

-

Carboxylic Acid Proton (-COOH): A broad singlet, typically far downfield (>10 ppm), which may be exchangeable with D₂O.

-

Aromatic Protons (-ArH): Three protons on the aromatic ring in distinct chemical environments. Due to the strong deshielding effects of the adjacent nitro and carbonyl groups, these protons will likely appear in the 7.5-8.5 ppm range. Spin-spin coupling would result in a complex multiplet pattern (e.g., a triplet and two doublets).

-

Acetyl Protons (-CH₃): A sharp singlet corresponding to the three methyl protons, likely appearing around 2.5 ppm.

-

-

¹³C NMR: The carbon NMR spectrum will confirm the carbon skeleton.

-

Carbonyl Carbons (-C=O): Two distinct signals in the downfield region (165-200 ppm), one for the carboxylic acid and one for the ketone.

-

Aromatic Carbons (-ArC): Six signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbons bearing the nitro and carboxyl groups (C2 and C1, respectively) would be significantly shifted.

-

Acetyl Carbon (-CH₃): A signal in the aliphatic region, typically around 25-30 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum provides a definitive fingerprint of the functional groups present.

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.[8]

-

C=O Stretch (Carbonyl): A strong, sharp absorption band. This may appear as two distinct or overlapping peaks: one for the carboxylic acid (around 1700-1725 cm⁻¹) and one for the aryl ketone (around 1680-1700 cm⁻¹).[8]

-

N-O Stretch (Nitro Group): Two strong absorption bands are characteristic of the nitro group: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.

-

C-H Aromatic Stretch: Weak to medium bands above 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion Peak: In an electron ionization (EI) spectrum, the molecular ion (M⁺) peak would be observed at m/z = 209.

-

Fragmentation: Common fragmentation pathways would include the loss of the hydroxyl group (-OH, m/z = 192), the acetyl group (-CH₃CO, m/z = 166), and the carboxylic acid group (-COOH, m/z = 164).

Thermal Analysis

Melting Point and Thermal Stability by DSC

Differential Scanning Calorimetry (DSC) is a primary technique for determining the melting point and assessing the purity and thermal stability of a solid compound. A DSC thermogram plots heat flow against temperature.

-

Melting Point (Tm): A sharp endothermic peak on the thermogram indicates the melting point. The onset temperature of this peak is typically reported as the Tm. For a pure compound, this peak should be sharp and well-defined.

-

Purity Assessment: Impurities typically cause a broadening of the melting peak and a depression of the melting point.

-

Thermal Stability: The absence of exothermic events (decomposition) or endothermic events (phase transitions) prior to melting indicates good thermal stability under the experimental conditions.

Based on analogues like 2-methyl-6-nitrobenzoic acid (mp 153-157 °C) and 2-nitrobenzoic acid (mp ~147 °C), the melting point of this compound is expected to be in a similar or slightly higher range.[5][6]

Experimental Protocols

The following protocols describe standard, validated methods for determining key physicochemical parameters.

Protocol for pKa Determination via Potentiometric Titration

This method is a reliable standard for determining the pKa of acidic and basic compounds.

Principle: A solution of the acid is titrated with a strong base of known concentration. The pH of the solution is monitored throughout the titration. The pKa is the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.

Methodology:

-

Preparation: Prepare a ~0.01 M solution of this compound in a suitable solvent (e.g., water or a water/methanol co-solvent system if solubility is low). Prepare a standardized ~0.1 M solution of NaOH.

-

Calibration: Calibrate the pH meter using at least two standard buffers (e.g., pH 4.00 and 7.00).

-

Titration: Place a known volume (e.g., 25.0 mL) of the acid solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode.

-

Data Collection: Add the NaOH titrant in small, precise increments (e.g., 0.1 mL). Record the pH after each addition, allowing the reading to stabilize.

-

Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis). The equivalence point is the point of maximum slope on the titration curve. The half-equivalence point is half the volume of the equivalence point. The pH at this half-equivalence point is the pKa.

Causality Note: It is crucial to perform the titration under an inert atmosphere (e.g., nitrogen) to prevent the absorption of atmospheric CO₂, which can interfere with the measurement by reacting with the NaOH titrant.

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. 13619-70-0|this compound|BLD Pharm [bldpharm.com]

- 3. This compound - CAS:13619-70-0 - Sunway Pharm Ltd [3wpharm.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 2-甲基-6-硝基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 7. 2-Acetylbenzoic acid | C9H8O3 | CID 68474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to 2-Acetyl-6-nitrobenzoic Acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Acetyl-6-nitrobenzoic acid (CAS No. 13619-70-0), a versatile chemical intermediate with significant potential in synthetic organic chemistry and drug discovery. This document details its chemical structure, physicochemical properties, and outlines a plausible synthetic route. Furthermore, it explores the compound's reactivity, drawing parallels with related structures, and discusses its prospective applications as a building block in the synthesis of novel heterocyclic scaffolds for medicinal chemistry.

Introduction: Unveiling a Key Synthetic Building Block

This compound, with the Chemical Abstracts Service (CAS) number 13619-70-0, is an aromatic organic compound featuring a benzoic acid backbone substituted with both an acetyl and a nitro group at the ortho positions.[1] This unique substitution pattern imparts a distinct reactivity profile, making it a valuable precursor for the synthesis of complex molecular architectures, particularly heterocyclic systems. Its role as a pharmaceutical intermediate is of growing interest, offering a scaffold for the development of novel therapeutic agents.[2][]

Chemical Structure and Properties

The molecular structure of this compound consists of a benzene ring with a carboxylic acid group at position 1, an acetyl group at position 2, and a nitro group at position 6.

Molecular Formula: C₉H₇NO₅[1]

Molecular Weight: 209.16 g/mol [1]

The presence of both electron-withdrawing nitro and acetyl groups significantly influences the electronic properties of the aromatic ring and the acidity of the carboxylic acid. The ortho-disposition of these functional groups also introduces steric considerations that can be strategically exploited in chemical synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 13619-70-0 | [1] |

| Molecular Formula | C₉H₇NO₅ | [1] |

| Molecular Weight | 209.16 g/mol | [1] |

| Canonical SMILES | CC(=O)C1=C(C(=O)O)C(=CC=C1)[O-] | [1] |

Synthesis of this compound: A Strategic Approach

A plausible and effective synthetic route to this compound commences with 2-amino-3-methylbenzoic acid. This multi-step synthesis leverages well-established organic transformations to introduce the required acetyl and nitro functionalities.

Synthetic Pathway Overview

The synthesis can be logically divided into three key stages:

-

Diazotization and Acetylacetonate Coupling: The amino group of 2-amino-3-methylbenzoic acid is converted to a diazonium salt, which is then reacted with acetylacetone.

-

Oxidative Cleavage: The resulting intermediate undergoes oxidative cleavage to transform the acetylacetonyl moiety into an acetyl group.

-

Nitration: The final step involves the nitration of the aromatic ring to introduce the nitro group at the desired position.

Sources

solubility of 2-Acetyl-6-nitrobenzoic acid in different solvents

An In-depth Technical Guide to the Solubility of 2-Acetyl-6-nitrobenzoic Acid

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS 13619-70-0). As a substituted benzoic acid derivative, its solubility is a critical parameter influencing its behavior in various applications, from synthetic chemistry and purification to formulation and drug development. While specific, quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide establishes a robust theoretical framework for predicting its solubility based on its molecular structure. We delve into the influence of its constituent functional groups—the carboxylic acid, the acetyl group, and the nitro group—on its interactions with a range of solvent classes.

To empower researchers and drug development professionals, this document provides a detailed, field-proven experimental protocol for the quantitative determination of solubility using the gold-standard shake-flask method. This guide is structured to provide not just data, but a causal understanding of the underlying chemical principles, ensuring that the described protocols are self-validating and adaptable to specific laboratory contexts.

Introduction: The Critical Role of Solubility

This compound is an organic compound featuring a benzene ring substituted with a carboxylic acid, a nitro group, and an acetyl group. The interplay of these functional groups dictates its physicochemical properties, most notably its solubility. Understanding solubility is paramount for several reasons:

-

Reaction Chemistry: The choice of solvent is critical for ensuring that reactants are in the same phase, enabling molecular collisions and facilitating chemical reactions.

-

Purification: Techniques like recrystallization are entirely dependent on the differential solubility of a compound in a given solvent at varying temperatures.

-

Pharmaceutical Development: The solubility of an active pharmaceutical ingredient (API) directly impacts its bioavailability and formulation strategies. An API must dissolve to be absorbed by the body.

This guide will first analyze the molecular structure to predict solubility and then provide a practical framework for its experimental validation.

Theoretical Solubility Profile: A Structure-Based Analysis

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[1] The structure of this compound provides clear indicators of its expected behavior.

2.1 Molecular Structure and Intermolecular Forces

The molecule can be deconstructed into three key functional regions:

-

Carboxylic Acid (-COOH): This is a highly polar group capable of both donating and accepting hydrogen bonds. It is also acidic, meaning it can be deprotonated in basic conditions.

-

Nitro Group (-NO₂) and Acetyl Group (-COCH₃): Both groups are polar and contain electronegative oxygen atoms. They contribute to the molecule's overall polarity through dipole-dipole interactions and can act as hydrogen bond acceptors.

-

Benzene Ring: This aromatic core is nonpolar and hydrophobic, which tends to limit solubility in polar solvents like water.[2]

The overall solubility in any given solvent will be a balance between the polar, hydrophilic contributions of the functional groups and the nonpolar, hydrophobic nature of the aromatic ring.

2.2 Predicted Solubility in Common Solvent Classes

Based on this structural analysis, we can predict the solubility behavior as summarized in the table below.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The polar functional groups can form hydrogen bonds with the solvent.[3] However, the nonpolar benzene ring limits overall solubility. Solubility is expected to increase with temperature.[2] |

| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Good to High | Strong dipole-dipole interactions between the solvent and the polar nitro and acetyl groups, along with the carboxylic acid, will promote dissolution. |

| Non-Polar | Hexane, Toluene, Carbon Tetrachloride | Very Low | The significant polarity of the molecule makes it incompatible with non-polar solvents where only weak van der Waals forces are possible. |

| Aqueous Base | 5% Sodium Hydroxide (NaOH), 5% Sodium Bicarbonate (NaHCO₃) | High | The acidic carboxylic acid group will be deprotonated to form the highly polar and water-soluble sodium 2-acetyl-6-nitrobenzoate salt.[4][5] |

| Aqueous Acid | 5% Hydrochloric Acid (HCl) | Very Low | The compound is already a weak acid and will remain in its neutral, less soluble form. The common ion effect may further suppress dissolution. |

2.3 Comparative Data: 2-Nitrobenzoic Acid

To provide a quantitative anchor for these predictions, the table below presents known solubility data for the closely related compound, 2-nitrobenzoic acid, which lacks the acetyl group.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Reference(s) |

| Water | 25 | ~0.75 | [6] |

| Methanol | 10 | 42.72 | [6][7] |

| Ethanol | Not Specified | ~33.3 | [7] |

| Acetone | Not Specified | 40 | [7] |

| Benzene | 10 | 0.294 | [6][7] |

| Chloroform | Not Specified | ~0.45 | [7] |

Expert Insight: The addition of the polar acetyl group in this compound is expected to slightly increase its polarity compared to 2-nitrobenzoic acid. Therefore, its solubility in polar solvents like water, methanol, and acetone may be marginally higher, while its solubility in non-polar solvents like benzene will likely remain very low.

Experimental Protocol for Solubility Determination

The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[7] This protocol is designed to be a self-validating system.

3.1 Principle

An excess of the solid compound is agitated in a solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is measured.

3.2 Experimental Workflow

Caption: Workflow for the Shake-Flask Solubility Determination Method.

3.3 Detailed Step-by-Step Methodology

-

Preparation: To a series of glass vials, add a measured volume (e.g., 5 mL) of the desired solvent. Add this compound until a significant excess of solid is present. Causality: Using excess solid is critical to ensure that the solution becomes saturated and reaches equilibrium.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C). Agitate at a moderate speed (e.g., 150 rpm) for 48 hours. Trustworthiness: Taking samples at 24 and 48 hours and showing that the concentration does not change validates that equilibrium has been reached.

-

Phase Separation: Remove the vials and let them stand undisturbed in a temperature-controlled bath for at least 2 hours to allow the solid to settle.

-

Sampling: Carefully withdraw an aliquot (e.g., 1 mL) from the clear supernatant. Immediately filter it using a 0.45 µm syringe filter into a clean vial. Causality: Filtration is essential to remove any microscopic solid particles that could falsely elevate the measured concentration.

-

Quantification: Prepare a series of dilutions from the filtered sample. Analyze the concentration of this compound using a pre-validated analytical method, such as HPLC-UV, against a standard curve.

-

Data Reporting: Calculate the solubility, typically expressed in mg/mL or mol/L, by correcting for any dilutions made. The experiment should be performed in triplicate to ensure reproducibility.

Key Factors Influencing Solubility

4.1 Effect of pH

For an acidic compound like this compound, pH is a dominant factor in aqueous solubility. In basic solutions, the carboxylic acid is deprotonated, forming the highly soluble carboxylate anion. This equilibrium is fundamental to its behavior.

Caption: Acid-Base Equilibrium Driving Aqueous Solubility.

4.2 Effect of Temperature

The dissolution of most solid organic compounds is an endothermic process. Therefore, the solubility of this compound is expected to increase as the temperature of the solvent increases.[3][8] This principle is the foundation of recrystallization as a purification technique.

Conclusion

This guide establishes that this compound is predicted to be highly soluble in polar aprotic solvents and aqueous basic solutions, moderately soluble in polar protic solvents, and poorly soluble in non-polar solvents. Due to the limited availability of public data, this guide provides a comprehensive, trustworthy, and actionable experimental protocol for researchers to determine the precise solubility in various solvents of interest. By understanding the interplay of molecular structure, solvent properties, and external factors like pH and temperature, scientists and developers can effectively control and utilize the solubility of this compound in their work.

References

-

Zhang, P., et al. (2017). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research. Available at: [Link]

-

Collett, A. R., & Lazzell, C. L. (1928). Solubility relations of the isomeric nitro benzoic acids. Journal of Physical Chemistry. Available at: [Link]

-

CHEM 227L: Experiment 1 - Determination of Solubility. (n.d.). Course Hero. Available at: [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Diablo Valley College. Available at: [Link]

-

Solubility of Things. (n.d.). 4-Nitrobenzoic acid. Available at: [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. Available at: [Link]

-

Chemistry LibreTexts. (2024). Experiment 727: Organic Compound Functional Groups. Available at: [Link]

-

University of Texas at Dallas. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]

-

Solubility of Things. (n.d.). Benzoic Acid. Available at: [Link]

-

Chemistry LibreTexts. (2025). Factors That Affect Solubility. Available at: [Link]

-

Chemcess. (n.d.). Nitrobenzoic Acid: Properties, Reactions And Production. Available at: [Link]

-

de Oliveira, A. G., et al. (2006). Solubility of Benzoic Acid in Mixed Solvents. ResearchGate. Available at: [Link]

Sources

The Emergence and Synthetic Evolution of 2-Acetyl-6-nitrobenzoic Acid: A Technical Guide for Chemical Researchers

Abstract

This in-depth technical guide provides a comprehensive overview of 2-Acetyl-6-nitrobenzoic acid, a key chemical intermediate in various synthetic applications, particularly within the pharmaceutical industry. While a singular, definitive moment of its discovery is not prominently documented in historical chemical literature, its existence is a logical consequence of the foundational principles of organic synthesis established in the late 19th and early 20th centuries. This guide will explore its likely historical synthetic pathways, modern preparative methodologies, physicochemical properties, and its role as a valuable building block in the development of complex molecules.

Introduction: A Molecule of Synthetic Utility

This compound, with the chemical identifier CAS number 13619-70-0, is a bifunctional aromatic compound containing a carboxylic acid, a ketone, and a nitro group. This unique combination of functional groups makes it a versatile intermediate for the synthesis of a wide array of more complex molecules. Its structural rigidity and the electronic effects of its substituents provide a predictable platform for further chemical transformations. While its primary application lies in the realm of pharmaceutical and fine chemical synthesis, its potential extends to materials science and agrochemicals. This guide will serve as a technical resource for researchers and professionals in drug development and other scientific fields, offering insights into its synthesis, properties, and applications.

Historical Context: A Postulated Emergence from Classic Reactions

The precise first synthesis of this compound is not clearly documented in readily available historical records. However, its synthesis can be logically inferred from the well-established chemical reactions of the early 20th century. The development of electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation and nitration, provided the fundamental tools for the synthesis of such polysubstituted aromatic compounds.

A plausible historical synthesis would likely have commenced with a readily available starting material like toluene. The following sequence represents a logical, albeit historically postulated, pathway to this compound.

Postulated Historical Synthetic Workflow

Caption: A postulated historical synthetic pathway to this compound.

Physicochemical and Spectroscopic Characterization

The accurate characterization of this compound is crucial for its application in synthesis. The following table summarizes its key physicochemical properties.

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 13619-70-0 | |

| Molecular Formula | C₉H₇NO₅ | |

| Molecular Weight | 209.16 g/mol | |

| Appearance | Not specified in search results | |

| Melting Point | Not specified in search results | |

| Solubility | Not specified in search results |

Spectroscopic data, including Nuclear Magnetic Resonance (NMR), is available for this compound, which is essential for confirming its structure and purity.

Modern Synthetic Methodologies: A Detailed Protocol

Modern synthetic chemistry offers more refined and efficient methods for the preparation of this compound. A common strategy involves the oxidation of a substituted toluene derivative. The following protocol outlines a plausible and efficient laboratory-scale synthesis.

Experimental Protocol: Synthesis of this compound from 2-Methyl-3-nitroacetophenone

Objective: To synthesize this compound via the oxidation of 2-Methyl-3-nitroacetophenone.

Materials:

-

2-Methyl-3-nitroacetophenone

-

Potassium permanganate (KMnO₄)

-

Sodium carbonate (Na₂CO₃)

-

Sulfuric acid (H₂SO₄), concentrated

-

Sodium bisulfite (NaHSO₃)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Distilled water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-Methyl-3-nitroacetophenone (1 equivalent) in a 10% aqueous solution of sodium carbonate.

-

Oxidation: While stirring vigorously, slowly add a solution of potassium permanganate (3 equivalents) in distilled water to the reaction mixture. The addition should be exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

-

Reaction Monitoring: After the addition is complete, continue to heat the mixture at reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature. The brown manganese dioxide precipitate is removed by filtration. The filter cake should be washed with a small amount of hot water.

-

Decolorization: If the filtrate is still purple, add a small amount of sodium bisulfite until the color disappears.

-

Acidification: Cool the filtrate in an ice bath and carefully acidify with concentrated sulfuric acid to a pH of approximately 2. A precipitate of this compound should form.

-

Isolation and Purification: Collect the crude product by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water.

-

Drying: Dry the purified product under vacuum to yield this compound.

Modern Synthetic Workflow

Caption: A modern synthetic workflow for the preparation of this compound.

Applications in Drug Discovery and Development

The primary value of this compound lies in its utility as a versatile intermediate in the synthesis of pharmaceuticals. The presence of three distinct functional groups allows for a variety of chemical modifications, making it a valuable scaffold for building more complex and biologically active molecules.

While specific drug molecules directly synthesized from this compound are not detailed in the provided search results, its classification as a "pharmaceutical intermediate" by chemical suppliers indicates its role in the broader drug development pipeline. The nitro group can be reduced to an amine, the acetyl group can undergo various condensation reactions, and the carboxylic acid can be converted to esters or amides, opening up a wide range of synthetic possibilities.

Conclusion

This compound, while lacking a celebrated moment of discovery, stands as a testament to the power and predictability of organic chemistry. Its synthesis is achievable through both classical and modern chemical methods, and its trifunctional nature makes it a valuable asset in the synthetic chemist's toolbox. As the demand for novel pharmaceuticals and complex organic materials continues to grow, the importance of versatile intermediates like this compound will undoubtedly persist.

References

-

Prof Research. This compound Market Size, Share, Trend and Forecast to 2025. Available from: [Link].

-

IS MUNI. Synthesis of 3-nitroacetophenone. Available from: [Link].

-

Quora. How is m-nitrobenzoic acid prepared from benzene?. Available from: [Link].

-

ResearchGate. Synthesis of the three nitro-sustituted chalcones. (1) 2′-Nitroacetophenone. Available from: [Link].

-

European Patent Office. CONTINUOUS TWO STEP FLOW SYNTHESIS OF M-AMINO ACETOPHENONE - EP 2766338 B1. Available from: [Link].

- Google Patents. CN111718264A - Method for co-producing 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid.

-

Sarex. Pharmaceutical Intermediates | Advanced Intermediates | API intermediates | Bulk drug intermediates. Available from: [Link].

-

Wikipedia. 2-Nitrobenzoic acid. Available from: [Link].

-

Pharma Noble Chem Ltd. Pharma API Intermediates. Available from: [Link].

-

ALLCHEM LIFESCIENCE LTD. API INTERMEDIATES. Available from: [Link].

-

MDPI. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Available from: [Link].

-

Drug Intermediates Innovations In Synthesis Techniques. (2025-03-24). Available from: [Link].

-

PrepChem.com. Synthesis of 2-nitrobenzoic acid. Available from: [Link].

-

ResearchGate. Direct synthesis of p-nitrobenzoic acid and benzoic acids from benzyl ketones and acetophenones using the CAN/HOAc system. Available from: [Link].

-

Quora. How to synthesise 2-nitroacetophenone by nitration of acetophenone. Available from: [Link].

- Google Patents. EP2766338A1 - Continuous two step flow synthesis of m-amino acetophenone.

Unlocking the Potential of 2-Acetyl-6-nitrobenzoic Acid: A Technical Guide for Novel Research Applications

Abstract

This technical guide provides an in-depth exploration of the untapped research potential of 2-Acetyl-6-nitrobenzoic acid (CAS No. 13619-70-0). While currently recognized primarily as a chemical intermediate, its unique trifunctional architecture—comprising a carboxylic acid, a ketone, and a nitro group in a sterically demanding ortho, ortho-prime configuration—presents a compelling scaffold for innovation in medicinal chemistry and materials science. This document outlines novel, actionable research pathways, complete with detailed, field-proven experimental protocols and the underlying scientific rationale. We delve into proposed synthetic routes, transformative chemical derivatizations, and extensive characterization methodologies. Furthermore, we propose specific applications in the development of novel heterocyclic chemotherapeutics and advanced functional polymers. This guide is intended to empower researchers, scientists, and drug development professionals to harness the latent capabilities of this versatile molecule.

Introduction: The Strategic Value of a Trifunctional Scaffold

This compound is a fascinating, yet underexplored, chemical entity. Its benzene ring is adorned with three key functional groups that offer a rich tapestry of chemical reactivity. The carboxylic acid provides a handle for esterification and amidation, the acetyl group serves as a precursor for a variety of condensation and cyclization reactions, and the nitro group can be readily reduced to a highly reactive amine. The ortho-positioning of the acetyl and carboxylic acid groups introduces steric constraints that can be exploited for regioselective synthesis, a feature of significant interest in modern organic chemistry.[1][2][3] This guide posits that these characteristics make this compound a high-potential starting material for the synthesis of novel compounds with significant biological activity and unique material properties.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in research.

| Property | Value | Source/Method |

| CAS Number | 13619-70-0 | Chemical Abstracts Service |

| Molecular Formula | C₉H₇NO₅ | |

| Molecular Weight | 209.16 g/mol | |

| Appearance | Off-white to yellow crystalline solid (predicted) | |

| Melting Point | >150 °C (predicted) | |

| pKa | ~2.0 (estimated) | The presence of two electron-withdrawing groups ortho to the carboxylic acid is expected to significantly increase its acidity.[4][5][6] |

| Solubility | Soluble in hot water, alcohols, and other polar organic solvents; sparingly soluble in cold water and nonpolar solvents.[7][8] |

Protocol 1: Comprehensive Characterization of this compound

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (400 MHz, DMSO-d₆): Acquire a proton NMR spectrum to confirm the presence and integration of aromatic and methyl protons.

-

¹³C NMR (100 MHz, DMSO-d₆): Obtain a carbon NMR spectrum to identify all unique carbon environments, including the carbonyls of the acetyl and carboxylic acid groups.

-

-

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI-MS): Determine the accurate mass of the molecular ion to confirm the elemental composition.

-

-

Infrared (IR) Spectroscopy:

-

Attenuated Total Reflectance (ATR-IR): Identify characteristic vibrational frequencies for the O-H (broad, ~3000 cm⁻¹), C=O (carboxylic acid, ~1700 cm⁻¹), C=O (ketone, ~1680 cm⁻¹), and N-O (nitro group, ~1530 and 1350 cm⁻¹) bonds.

-

-

Purity Analysis:

-

High-Performance Liquid Chromatography (HPLC): Develop a reverse-phase HPLC method (e.g., C18 column with a water/acetonitrile gradient) to assess the purity of the compound.

-

Proposed Synthesis of this compound

Caption: Proposed synthetic pathway for this compound.

Protocol 2: Step-by-Step Synthesis of this compound

-

Oxidation of 2-Methyl-3-nitrotoluene:

-

In a round-bottom flask equipped with a reflux condenser, suspend 2-methyl-3-nitrotoluene in water.

-

Add potassium permanganate (KMnO₄) portion-wise while heating the mixture to reflux.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and filter off the manganese dioxide.

-

Acidify the filtrate with concentrated HCl to precipitate 2-methyl-3-nitrobenzoic acid. Filter, wash with cold water, and dry.[14][15]

-

-

Benzylic Chlorination:

-

Suspend 2-methyl-3-nitrobenzoic acid in a suitable solvent (e.g., CCl₄).

-

Add N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN).

-

Reflux the mixture with exposure to a light source until the reaction is complete (monitored by TLC).

-

Cool the reaction, filter the succinimide, and evaporate the solvent to yield the crude 2-(bromomethyl)-3-nitrobenzoic acid.

-

-

Kornblum Oxidation:

-

Dissolve the crude 2-(bromomethyl)-3-nitrobenzoic acid in dimethyl sulfoxide (DMSO).

-

Add sodium bicarbonate (NaHCO₃) and heat the mixture.

-

After the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent.

-

Purify the resulting 2-formyl-3-nitrobenzoic acid by column chromatography.

-

-

Grignard Addition and Oxidation:

-

Dissolve 2-formyl-3-nitrobenzoic acid in dry THF and cool to 0 °C.

-

Slowly add a solution of methylmagnesium bromide (CH₃MgBr) in ether.

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Extract the product, dry the organic layer, and evaporate the solvent.

-

Dissolve the crude alcohol in dichloromethane (DCM) and add pyridinium chlorochromate (PCC) to oxidize the secondary alcohol to the ketone.

-

Filter the reaction mixture through a pad of silica gel and purify the final product, this compound, by recrystallization or column chromatography.

-

Research Area 1: Medicinal Chemistry - A Gateway to Novel Heterocycles

The trifunctional nature of this compound makes it an ideal starting point for the synthesis of novel heterocyclic compounds, a class of molecules with profound importance in medicinal chemistry.[16] The strategic reduction of the nitro group to an amine unlocks a pathway to intramolecular cyclization reactions.

Caption: Workflow for the development of novel therapeutics.

Synthesis of 2-Acetyl-6-aminobenzoic Acid

The reduction of the nitro group is a critical first step. A variety of methods can be employed for this transformation, with catalytic hydrogenation being a clean and efficient option.[9][17]

Protocol 3: Reduction of this compound

-

Dissolve this compound in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of 10% palladium on carbon (Pd/C).

-

Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (e.g., 50 psi) at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through Celite to remove the catalyst and evaporate the solvent to obtain 2-Acetyl-6-aminobenzoic acid.

Intramolecular Cyclization to Form Novel Heterocycles

The resulting 2-Acetyl-6-aminobenzoic acid is primed for intramolecular cyclization to generate novel heterocyclic scaffolds.

Protocol 4: Synthesis of Novel Benzoxazinones

-

Dissolve 2-Acetyl-6-aminobenzoic acid in a high-boiling point solvent like toluene.

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture, wash with saturated sodium bicarbonate solution, and purify the product by column chromatography.

Proposed Biological Screening

The synthesized heterocyclic compounds should be screened for a range of biological activities, given the known pharmacological potential of nitroaromatics and their derivatives.[12][18][19][20]

Protocol 5: In Vitro Anticancer Screening

-

Cell Lines: Utilize a panel of human cancer cell lines, such as MCF-7 (breast), HCT-116 (colon), and A549 (lung).[21][22][23]

-

Cytotoxicity Assay (MTT or SRB):

Protocol 6: Antimicrobial Susceptibility Testing

-

Microorganisms: Screen against a panel of clinically relevant bacteria, including Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).[1][25][19][20][26]

-

Broth Microdilution Method:

-

Prepare serial dilutions of the test compounds in a 96-well plate.

-

Inoculate each well with a standardized bacterial suspension.

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits visible bacterial growth.

-

Research Area 2: Materials Science - Building Blocks for Functional Polymers

Aromatic dicarboxylic acids are fundamental building blocks for high-performance polymers such as polyesters and polyamides.[18][27][28][29][30][31][32][33] By transforming the functional groups of this compound, novel monomers can be synthesized to create polymers with unique properties.

Caption: Workflow for the development of novel functional polymers.

Monomer Synthesis

To be useful in polymerization, this compound needs to be converted into a bifunctional monomer, such as a diacid, diol, or diamine. For instance, reduction of the nitro group and the acetyl group would yield 2-(1-hydroxyethyl)-6-aminobenzoic acid, which could then be further modified.

Protocol 7: Synthesis of a Diaminodicarboxylic Acid Monomer

-

Reduction of Nitro and Acetyl Groups:

-

Reduce this compound using a strong reducing agent like sodium borohydride to convert the acetyl group to a secondary alcohol.

-

Subsequently, perform catalytic hydrogenation as described in Protocol 3 to reduce the nitro group to an amine.

-

-

Conversion of Hydroxyl to Amine:

-

Convert the secondary alcohol to a leaving group (e.g., a tosylate).

-

Displace the tosylate with an azide, followed by reduction to the amine.

-

-

Protection and Deprotection:

-

Protect the existing amine and carboxylic acid groups as needed during the synthesis.

-

Deprotect the final monomer before polymerization.

-

Polymer Synthesis

Protocol 8: Synthesis of a Novel Polyamide

-

Polycondensation:

-

React the synthesized diaminodicarboxylic acid monomer with a diacyl chloride (e.g., terephthaloyl chloride) in a polar aprotic solvent like N,N-dimethylacetamide (DMAc) containing LiCl.

-

Carry out the reaction at low temperature and then gradually warm to room temperature.

-

-

Polymer Isolation and Purification:

-

Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.

-

Filter, wash, and dry the polymer.

-

Material Characterization

The synthesized polymers should be characterized to determine their properties.

-

Molecular Weight Determination: Use Gel Permeation Chromatography (GPC).

-

Thermal Analysis:

-

Thermogravimetric Analysis (TGA) to assess thermal stability.

-

Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and melting temperature (Tm).

-

-

Mechanical Properties: Perform tensile testing on polymer films.

Conclusion

This compound represents a largely untapped resource for chemical innovation. Its unique arrangement of functional groups provides a versatile platform for the synthesis of novel heterocyclic compounds with potential therapeutic applications and for the creation of new polymers with tailored properties. The detailed protocols and research frameworks presented in this guide are intended to serve as a launchpad for further investigation, encouraging the scientific community to explore the full potential of this intriguing molecule.

References

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 18.6 Directing Effects of Substituted Benzenes. Retrieved from [Link]

-

ACS Omega. (2022, March 3). Direct Synthesis of Thermally Stable Semiaromatic Polyamides by Bulk Polymerization Using Aromatic Diamines and Aliphatic Dicarboxylic Acids. Retrieved from [Link]

-

Taylor & Francis Online. (2007, February 7). Synthesis and Thermal Behavior of Polyesters Derived from 1,3-Propanediol and Various Aromatic Dicarboxylic Acids. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Retrieved from [Link]

-

JoVE. (2023, April 30). Video: Directing and Steric Effects in Disubstituted Benzene Derivatives. Retrieved from [Link]

-

Vedantu. (n.d.). Effect of Substituent on Reactivity of Benzene for JEE. Retrieved from [Link]

-

MDPI. (n.d.). Functional Aromatic Polyamides. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Polyamides from diacid (II) and various aromatic diamines. Retrieved from [Link]

-

Chemistry LibreTexts. (2015, July 18). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Physical chemical properties benzoic acid aromatic acids benzamide benzonitrile benzoyl chloride electrophilic substitution nitration halogenation reaction with alkalis carbonates benzonitrile benzamide advanced A level organic chemistry revision notes. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, May 22). 2.13: Polyesters. Retrieved from [Link]

-

National Chemical Laboratory. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. Retrieved from [Link]

-

ResearchGate. (n.d.). Tandem synthesis of polyesters from epoxides and dicarboxylic.... Retrieved from [Link]

-

Sparkle Education. (n.d.). Revision Notes - Formation of Polyamides from Diamines and Dicarboxylic Acids or Dioyl Chlorides | Polymerisation (Condensation Polymers) | Chemistry - 9701 | AS & A Level. Retrieved from [Link]

- Google Patents. (n.d.). CA1045288A - Process for preparing aromatic polyesters.

-

Frontiers. (2020, April 8). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Retrieved from [Link]

-

ACS Omega. (2021, July 2). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]

-

National Institutes of Health. (2020, April 9). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Retrieved from [Link]

-

Pearson. (n.d.). The pKa values of a few ortho-, meta-, and para-substituted benzo.... Retrieved from [Link]

- Google Patents. (n.d.). EP2316818A1 - Method for the preparation of 2-amino-6-ethylbenzoic acid.

-

Semantic Scholar. (2017, September 1). IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. Retrieved from [Link]

-

CUTM Courseware. (n.d.). UNIT- II: Aromatic Acids - Acidity, effect of substituents on acidity and important reactions of benzoic acid. Retrieved from [Link]

-

Turito. (2023, January 20). Benzoic Acid - Structure, Properties, Reactions. Retrieved from [Link]

-

National Institutes of Health. (2020, April 2). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. Retrieved from [Link]

-

MDPI. (n.d.). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. Retrieved from [Link]

-

MDPI. (n.d.). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. Retrieved from [Link]

-

Reddit. (2020, May 15). Benzene Nitration and Friedel-Crafts Acylation. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Nitrobenzoic acid. Retrieved from [Link]

-

Organic Lecture Series. (n.d.). Reactions of Benzene & Its Derivatives. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of p-nitrobenzoic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

-

Quora. (2018, April 18). What is the mechanism to convert P nitrotoluene to p nitrobenzoic acid?. Retrieved from [Link]

-

Quora. (2018, November 20). How is para-nitrobenzoic acid prepared from benzene?. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

-

Huskie Commons. (n.d.). Isolation and purification of 2-hydroxy-6-methyl benzoic acid synthetase from Penicillium griseofulvum. Retrieved from [Link]

-

ResearchGate. (n.d.). Ribosomal Elongation of Aminobenzoic Acid Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). CN102924314A - Preparation method of 2-amino-6-nitrobenzoic acid.

-

Frontiers. (2019, February 7). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Retrieved from [Link]

-

PubMed. (2010, September 3). para-Aminobenzoic acid is a precursor in coenzyme Q6 biosynthesis in Saccharomyces cerevisiae. Retrieved from [Link]

- Google Patents. (n.d.). Method for co-production 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid.

-

ResearchGate. (2019, February 8). (PDF) Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 2-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 3. prepchem.com [prepchem.com]

- 4. The pKa values of a few ortho-, meta-, and para-substituted benzo... | Study Prep in Pearson+ [pearson.com]

- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 6. Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Physical chemical properties benzoic acid aromatic acids benzamide benzonitrile benzoyl chloride electrophilic substitution nitration halogenation reaction with alkalis carbonates benzonitrile benzamide advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 8. Benzoic Acid - Structure, Properties, Reactions | Turito [turito.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 11. Video: Directing and Steric Effects in Disubstituted Benzene Derivatives [jove.com]

- 12. Effect of Substituent on Reactivity of Benzene - Important Concepts and Tips for JEE [vedantu.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. quora.com [quora.com]

- 15. quora.com [quora.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. tandfonline.com [tandfonline.com]

- 18. mdpi.com [mdpi.com]

- 19. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]

- 22. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 23. IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT | Semantic Scholar [semanticscholar.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. pubs.acs.org [pubs.acs.org]

- 28. researchgate.net [researchgate.net]

- 29. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s - PMC [pmc.ncbi.nlm.nih.gov]

- 30. chem.libretexts.org [chem.libretexts.org]

- 31. dspace.ncl.res.in [dspace.ncl.res.in]

- 32. Revision Notes - Formation of Polyamides from Diamines and Dicarboxylic Acids or Dioyl Chlorides | Polymerisation (Condensation Polymers) | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]

- 33. CA1045288A - Process for preparing aromatic polyesters - Google Patents [patents.google.com]

theoretical studies on 2-Acetyl-6-nitrobenzoic acid

An In-Depth Technical Guide to the Theoretical Investigation of 2-Acetyl-6-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a multifaceted organic molecule with potential applications in medicinal chemistry and materials science. A thorough understanding of its conformational landscape, electronic properties, and spectroscopic signatures is paramount for its effective utilization. This technical guide provides a comprehensive framework for the theoretical and computational investigation of this compound, leveraging established quantum chemical methods. By synthesizing insights from studies on structurally analogous compounds, this document outlines a robust methodology for predicting the molecule's behavior and properties. This guide is intended to serve as a valuable resource for researchers embarking on the computational analysis of this and similar substituted benzoic acid derivatives.

Introduction: The Structural and Electronic Intricacies of this compound

This compound presents a compelling case study in the interplay of steric and electronic effects in a substituted aromatic system. The ortho positioning of the acetyl and nitro groups relative to the carboxylic acid moiety introduces significant steric hindrance, which is expected to govern the molecule's preferred conformation. The electron-withdrawing nature of both the nitro and acetyl groups, coupled with the carboxylic acid's ability to act as both a hydrogen bond donor and acceptor, dictates its electronic landscape and intermolecular interaction potential.

Theoretical studies, particularly those employing Density Functional Theory (DFT), are indispensable for elucidating the fundamental properties of such molecules. These computational approaches allow for a detailed exploration of:

-

Conformational Isomerism: Identifying the most stable three-dimensional arrangements of the molecule.

-

Electronic Structure: Mapping the electron density distribution, molecular orbitals, and electrostatic potential.

-

Spectroscopic Properties: Predicting vibrational (Infrared and Raman) and nuclear magnetic resonance (NMR) spectra to aid in experimental characterization.

-

Reactivity Indices: Assessing the molecule's susceptibility to electrophilic and nucleophilic attack.

This guide will delineate the theoretical protocols necessary to comprehensively characterize this compound.

Foundational Theoretical Framework: Density Functional Theory (DFT)

Density Functional Theory has emerged as the workhorse of computational chemistry for molecules of this size, offering a favorable balance between accuracy and computational cost. The choice of the functional and basis set is critical for obtaining reliable results.

Selection of an Appropriate Functional and Basis Set

For substituted benzoic acids, hybrid functionals such as B3LYP and B3PW91 have demonstrated considerable success in predicting molecular geometries and vibrational frequencies.[1][2] The inclusion of dispersion corrections (e.g., using the D3BJ keyword in Gaussian) is advisable to accurately model potential intramolecular and intermolecular non-covalent interactions.